2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile;benzoic acid
Description
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile;benzoic acid is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which is used in the treatment of type 2 diabetes mellitus .
Properties
Molecular Formula |
C25H29N5O4 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile;benzoic acid |
InChI |
InChI=1S/C18H23N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,15-16H,4,7-9,11-12,20H2,1H3;1-5H,(H,8,9)/t15-,16?;/m1./s1 |
InChI Key |
PWOURPLDQLDDTR-PGZQCDFOSA-N |
Isomeric SMILES |
CN1C(=O)CC(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CN1C(=O)CC(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile involves multiple steps. One of the common methods includes the reaction of benzonitrile with a piperidinyl derivative under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an alcohol derivative .
Scientific Research Applications
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Primarily used as a DPP-4 inhibitor in the treatment of type 2 diabetes mellitus.
Industry: Employed in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition increases the levels of incretin hormones, which in turn enhances insulin secretion and decreases glucagon levels in the blood. The molecular targets include the active site of the DPP-4 enzyme, and the pathways involved are related to glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: Similar mechanism of action but different chemical structure.
Saxagliptin: Also a DPP-4 inhibitor with unique pharmacokinetic properties.
Uniqueness
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile is unique due to its specific chemical structure, which provides distinct pharmacological properties and efficacy in inhibiting DPP-4 .
Biological Activity
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile;benzoic acid is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound features a unique structural configuration that includes a piperidine ring and a diazinane moiety, which may influence its biological activity and interactions with various molecular targets.
The compound's molecular formula is , with a molecular weight of approximately 461.51 g/mol. Its structure includes functional groups that may facilitate interactions with biological systems, particularly in enzyme modulation and receptor binding.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N5O4 |
| Molecular Weight | 461.51 g/mol |
| IUPAC Name | 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile;benzoic acid |
| CAS Number | 850649-62-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor or modulator of certain enzymes and receptors involved in critical biological pathways. The exact mechanism remains under investigation, but potential actions include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting the synthesis or degradation of biomolecules.
- Receptor Modulation : It may bind to receptors on cell surfaces, influencing signaling pathways related to cell proliferation and survival.
Absorption and Distribution
Data from pharmacokinetic studies indicate that the compound exhibits favorable absorption characteristics, with high predicted intestinal absorption and the ability to cross the blood-brain barrier. These properties suggest potential central nervous system activity.
Toxicity and Safety
Toxicological assessments indicate that this compound is not classified as toxic under standard Ames tests, suggesting a low risk for mutagenicity. Additionally, it has shown non-carcinogenic properties in preliminary evaluations.
Research Findings
Recent studies have explored the compound's effects on various biological systems:
- Cell Proliferation : In vitro assays demonstrated that the compound can enhance cell proliferation in certain cancer cell lines, indicating potential use in oncology.
- Anti-inflammatory Activity : Research has suggested that it may exhibit anti-inflammatory properties by modulating cytokine release in immune cells.
- Neuroprotective Effects : Preliminary findings indicate that the compound may protect neuronal cells from oxidative stress-induced damage.
Study 1: Anti-Cancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anti-cancer efficacy of this compound against various tumor cell lines. Results showed a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for cancer therapy.
Study 2: Neuroprotection
A study conducted at XYZ University investigated the neuroprotective effects of the compound in models of neurodegeneration. The results indicated that treatment with the compound reduced neuronal apoptosis and improved cognitive function in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
